molecular formula C14H17NO2 B14307387 4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one CAS No. 113779-01-4

4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one

Cat. No.: B14307387
CAS No.: 113779-01-4
M. Wt: 231.29 g/mol
InChI Key: OSJWZYJBCMEPDY-UHFFFAOYSA-N
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Description

4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one typically involves the reaction of ethoxybenzaldehyde with 1,3-dimethylazetidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or substituted amines.

Scientific Research Applications

4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-[Methoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one
  • 4-[Ethoxy(phenyl)methylidene]-1,3-dimethylpyrrolidin-2-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) or variations in the ring structure (e.g., azetidinone vs. pyrrolidinone) can significantly impact the compound’s chemical properties and biological activity.
  • Uniqueness: 4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications in medicinal chemistry.

Properties

CAS No.

113779-01-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-[ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one

InChI

InChI=1S/C14H17NO2/c1-4-17-13(11-8-6-5-7-9-11)12-10(2)14(16)15(12)3/h5-10H,4H2,1-3H3

InChI Key

OSJWZYJBCMEPDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C1C(C(=O)N1C)C)C2=CC=CC=C2

Origin of Product

United States

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